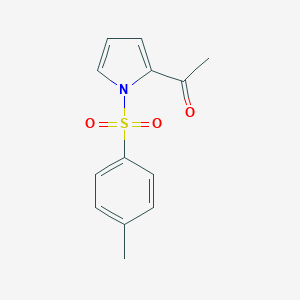

2-Acetyl-1-tosylpyrrole

描述

Significance of Pyrrole (B145914) Heterocycles in Organic Synthesis

The pyrrole heterocycle is a fundamental building block in organic chemistry, integral to a vast array of biological and synthetic processes. numberanalytics.com Its planar, five-membered ring structure, containing four carbon atoms and one nitrogen atom, is aromatic, which contributes to its stability and unique reactivity. numberanalytics.com The nitrogen atom's lone pair of electrons participates in the aromatic π system, rendering the pyrrole ring electron-rich and highly reactive towards electrophiles. numberanalytics.com

First isolated from coal tar in 1834, the significance of pyrrole has grown immensely, with its structure being a key component of vital natural products like heme, chlorophyll, and porphyrins. numberanalytics.com In modern chemistry, the versatility and reactivity of the pyrrole ring make it a crucial feature in many biologically active compounds. numberanalytics.com Consequently, the synthesis and functionalization of pyrroles are of paramount importance in the development of new pharmaceuticals, agrochemicals, and advanced materials such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). numberanalytics.comnumberanalytics.com The development of methods for creating functionalized pyrroles is a significant area of research, with reactions like the Mannich reaction and the Vilsmeier-Haack reaction being particularly important. ijrst.com

Role of the Tosyl Protecting Group in Pyrrole Chemistry and Functionalization

The electron-rich nature of the pyrrole ring can make it susceptible to unwanted side reactions and polymerization. nih.gov To control its reactivity and enable selective functionalization, a protecting group is often attached to the pyrrole nitrogen. The tosyl (p-toluenesulfonyl) group is a widely employed protecting group in this context. nih.govwiley.com

The tosyl group is strongly electron-withdrawing, which deactivates the pyrrole ring towards electrophilic attack and reduces its propensity for polymerization. nih.gov This deactivation, however, can be strategically harnessed. For instance, the presence of the tosyl group directs electrophilic substitution to specific positions on the pyrrole ring. While electrophilic aromatic substitution on pyrrole itself predominantly occurs at the 2- and 5-positions, the tosyl group can influence this regioselectivity. ijrst.com

Furthermore, the tosyl group serves as a good leaving group in certain reactions and can be removed under specific conditions, allowing for the restoration of the N-H pyrrole. This strategic use of the tosyl group facilitates the synthesis of complex, substituted pyrroles that would be difficult to obtain otherwise. researchgate.net The synthesis of N-tosylpyrroles can be achieved through methods like the Clauson-Kaas pyrrole synthesis, which involves the reaction of 2,5-dimethoxytetrahydrofuran (B146720) with sulfonamides. nih.govacs.org

Overview of Acetylated Pyrrole Derivatives in Academic Research

Acetylated pyrroles are a significant class of derivatives that have been the subject of extensive academic research. The introduction of an acetyl group (a carbonyl group attached to a methyl group) onto the pyrrole ring provides a versatile chemical handle for further synthetic transformations. nih.gov The position of the acetyl group (e.g., at the 2- or 3-position) significantly influences the molecule's properties and subsequent reactivity.

The Friedel-Crafts acylation is a common method for introducing an acetyl group onto the pyrrole ring. cdnsciencepub.com The regioselectivity of this reaction is highly dependent on the nature of any existing substituents on the pyrrole ring. For example, the acylation of N-tosylpyrrole can be directed to either the 2- or 3-position depending on the reaction conditions and catalysts used. nih.govresearchgate.net Knight and coworkers reported that N-tosylpyrroles could be effectively acylated using trifluoroacetic anhydride (B1165640) (TFAA) to activate carboxylic acids. nih.govacs.org

Research into acetylated pyrroles has led to the development of novel compounds with potential applications in medicinal chemistry. For instance, 4-acyl pyrrole derivatives have been investigated as inhibitors of the acetyl-lysine recognition site of BRD4(1), a protein implicated in cancer. acs.org The synthesis of various acetylated pyrrole derivatives, such as 3-acetylpyrrole, has been a focus of synthetic chemists to enable the exploration of their chemical and biological properties. cdnsciencepub.com The acetyl group in these derivatives can be further elaborated to construct more complex molecular architectures, highlighting their importance as synthetic intermediates. tandfonline.comresearchgate.net

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-[1-(4-methylphenyl)sulfonylpyrrol-2-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3S/c1-10-5-7-12(8-6-10)18(16,17)14-9-3-4-13(14)11(2)15/h3-9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYLYBCZMJRPTEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C=CC=C2C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10372240 | |

| Record name | 2-Acetyl-1-tosylpyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10372240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129666-99-5 | |

| Record name | 2-Acetyl-1-tosylpyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10372240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Acetyl 1 Tosylpyrrole and Analogous Systems

Direct Acylation Strategies of N-Tosylpyrrole

Direct acylation of N-tosylpyrrole is a common and effective method for introducing an acetyl group onto the pyrrole (B145914) ring. The tosyl group, being electron-withdrawing, deactivates the pyrrole ring towards electrophilic attack but also plays a crucial role in directing the incoming acyl group. The choice of acylating agent and reaction conditions significantly influences the outcome of the reaction, particularly the regioselectivity.

Friedel-Crafts Acylation with Acyl Chlorides.sigmaaldrich.comresearchgate.net

The Friedel-Crafts acylation is a classic method for the C-acylation of aromatic compounds. sigmaaldrich.com In the case of N-tosylpyrrole, this reaction is typically carried out using an acyl chloride, such as acetyl chloride, in the presence of a Lewis acid catalyst. researchgate.net

The mechanism involves the formation of a highly electrophilic acylium ion through the reaction of the acyl chloride with the Lewis acid. sigmaaldrich.com This acylium ion then attacks the electron-rich pyrrole ring. The choice of Lewis acid is critical and can influence the regioselectivity of the acylation. Strong Lewis acids like aluminum chloride (AlCl₃) are commonly employed. nih.govresearchgate.net However, the use of AlCl₃ can sometimes lead to the formation of the 3-acyl isomer as the major product, which is attributed to the formation of an organoaluminum intermediate. nih.govresearchgate.net Weaker Lewis acids, such as tin(IV) chloride (SnCl₄) or ethylaluminum dichloride (EtAlCl₂), tend to favor the formation of the 2-acyl product. nih.govnih.gov

It has been observed that with a strong Lewis acid like AlCl₃, particularly when used in excess, the reaction can favor the 3-position. nih.gov Conversely, using weaker Lewis acids or a stoichiometric amount of AlCl₃ can increase the proportion of the 2-acetyl-1-tosylpyrrole. nih.gov For instance, the acylation of N-p-toluenesulfonylpyrrole with two equivalents of AlCl₃ leads predominantly to the 3-acyl derivative. nih.gov However, reducing the amount of AlCl₃ to 1.2 equivalents can result in a mixture where the 2-isomer is a significant component. nih.gov

| Lewis Acid | Stoichiometry (relative to N-tosylpyrrole) | Major Product | Reference |

| AlCl₃ | >1.2 equivalents | 3-acyl-1-tosylpyrrole | nih.gov |

| AlCl₃ | 1.2 equivalents | Mixture of 2- and 3-acyl isomers | nih.gov |

| EtAlCl₂ | Not specified | 2-acyl-1-tosylpyrrole | nih.gov |

| Et₂AlCl | Not specified | 2-acyl-1-tosylpyrrole | nih.gov |

| SnCl₄ | Not specified | 2-acyl-1-tosylpyrrole | nih.gov |

Acylation with Carboxylic Acid Anhydrides

An alternative to acyl chlorides is the use of carboxylic acid anhydrides, such as acetic anhydride (B1165640), as the acylating agent. These reactions often require an activator to generate a sufficiently reactive electrophile.

Trifluoroacetic anhydride (TFAA) is an effective activator for the acylation of N-tosylpyrrole with carboxylic acids like acetic acid. nih.govacs.orgacs.org The reaction is believed to proceed through the in situ formation of a mixed anhydride, which is a more potent acylating agent. nih.govacs.orgacs.org An alternative proposal suggests the fragmentation of this mixed anhydride to form an acylium ion. nih.govacs.org This method generally provides good yields of the acylated product. nih.govacs.org

For a more reactive system, trifluoromethanesulfonic anhydride (Tf₂O), also known as triflic anhydride, can be used in place of TFAA. nih.govacs.orgacs.org Tf₂O is a powerful activating agent that reacts with a carboxylic acid to form a mixed carboxylic-sulfonic anhydride. nih.gov This intermediate is highly electrophilic and reacts rapidly with N-tosylpyrrole. nih.govacs.org This method often leads to faster reaction times and potentially higher yields compared to the TFAA-mediated approach. nih.gov When N-tosylpyrrole is acylated using Tf₂O as the activator, the 3-acylated isomer is typically the exclusive product isolated. acs.org

Both the TFAA and Tf₂O methods rely on the in situ generation of a highly electrophilic acylating species. nih.govacs.orgacs.org In the case of TFAA, a mixed carboxylic-trifluoroacetic anhydride is formed, while with Tf₂O, a mixed carboxylic-trifluoromethanesulfonic anhydride is generated. nih.govacs.org These activated intermediates are significantly more reactive than the parent carboxylic acid or anhydride, enabling the efficient acylation of the somewhat deactivated N-tosylpyrrole ring. nih.gov This strategy avoids the need to isolate and handle potentially unstable acylating agents. nih.gov

| Activating Agent | Proposed Intermediate | Reference |

| Trifluoroacetic Anhydride (TFAA) | Mixed carboxylic-trifluoroacetic anhydride or acylium ion | nih.govacs.orgacs.org |

| Trifluoromethanesulfonic Anhydride (Tf₂O) | Mixed carboxylic-trifluoromethanesulfonic anhydride | nih.govacs.org |

Use of Trifluoromethanesulfonic Anhydride (Tf₂O)

Regioselectivity in the Acetylation of N-Tosylpyrrole

The regioselectivity of the acetylation of N-tosylpyrrole is a complex interplay of electronic and steric factors, as well as the specific reaction conditions employed. Electrophilic substitution on the pyrrole ring generally favors the C2 position due to the greater stabilization of the cationic intermediate (the sigma complex). However, the presence of the bulky and electron-withdrawing tosyl group on the nitrogen atom significantly influences this preference.

Under Friedel-Crafts conditions with a strong Lewis acid like AlCl₃, the reaction often favors the C3 position. nih.gov This has been rationalized by the formation of a complex between the Lewis acid and the N-tosylpyrrole, potentially involving an organoaluminum intermediate. nih.gov This complex may sterically hinder attack at the C2 position and/or electronically favor attack at the C3 position.

In contrast, when weaker Lewis acids are used, or when the acylation is performed using methods involving TFAA or Tf₂O activation, the outcome can be different. nih.govacs.org With weaker Lewis acids, the reaction tends to yield the 2-acetyl derivative as the major product, suggesting that the inherent electronic preference for C2 attack dominates. nih.gov However, when Tf₂O is used to activate a carboxylic acid for the acylation of N-tosylpyrrole, clean formation of the 3-acyl isomer is observed. acs.org This highlights the nuanced control that reaction conditions exert over the regiochemical outcome.

Selective 2-Acylation vs. 3-Acylation

Electrophilic substitution reactions on the pyrrole ring, such as acylation, generally favor attack at the 2-position (α-position). msu.edu This preference is attributed to the greater degree of charge delocalization and stabilization of the cationic intermediate (the Wheland intermediate) formed during α-attack compared to the intermediate from β-attack (3-position). msu.edu

However, the introduction of a N-tosyl group significantly alters the electronic properties and steric environment of the pyrrole ring, making the regioselectivity of acylation highly dependent on the reaction conditions. nih.govresearchgate.net While 2-acylation remains a common outcome, specific conditions can be employed to favor the formation of the 3-acyl isomer. nih.gov For instance, Friedel-Crafts acylation of N-tosylpyrrole can be directed to either the 2- or 3-position. nih.govresearchgate.net Knight et al. reported that using trifluoroacetic anhydride (TFAA) to activate carboxylic acids in situ is an effective method for the 2-acylation of N-tosylpyrroles. nih.govacs.org A modified procedure using TFAA and acetic acid in dichloromethane (B109758) can selectively produce 2-acylated N-tosylpyrroles. rsc.org In some cases, initial 2-acylation can be followed by an acid-catalyzed isomerization to the more thermodynamically stable 3-acyl isomer, particularly under strongly acidic conditions. acs.orgacs.org

Factors Influencing Regioselectivity (e.g., Reaction Conditions, N-Substituents)

Reaction Conditions: The type and amount of Lewis acid used are critical. Acylation of N-p-toluenesulfonylpyrrole with weaker Lewis acids like tin(IV) chloride (SnCl₄) or boron trifluoride etherate tends to yield the 2-acyl isomer as the major product. nih.gov Conversely, strong Lewis acids such as aluminum chloride (AlCl₃) can promote the formation of the 3-acyl isomer with high regioselectivity. nih.govresearchgate.net It has been proposed that when at least one equivalent of AlCl₃ is used, the reaction may not be a standard Friedel-Crafts acylation but rather proceeds through the formation of an organoaluminum intermediate at the 3-position, which then reacts with the acyl chloride. nih.gov The number of equivalents of AlCl₃ can significantly affect the product ratio, with lower equivalencies leading to increased amounts of the 2-acylated product. nih.gov Other conditions such as temperature and solvent can also influence the regioselectivity. researchgate.netnumberanalytics.com

N-Substituents: The N-substituent plays a paramount role in directing acylation. The electron-withdrawing N-tosyl group deactivates the pyrrole ring, but its influence on regioselectivity is complex. nih.govresearchgate.net In contrast, N-alkoxycarbonyl protecting groups, such as N-Fmoc and N-Troc, have been shown to direct acylation exclusively to the 2-position. nih.govacs.org Under conditions where N-tosylpyrrole might isomerize or yield the 3-acyl product, N-alkoxycarbonyl pyrroles consistently produce the 2-acyl isomer. acs.orgacs.org This provides a regiocomplementary strategy to access different isomers. nih.gov

| N-Substituent | Acylating Conditions | Major Product | Source(s) |

|---|---|---|---|

| Tosyl (Ts) | Acyl Halide / AlCl₃ (≥1.2 equiv) | 3-Acylpyrrole | nih.gov |

| Tosyl (Ts) | Acyl Halide / SnCl₄ | 2-Acylpyrrole | nih.gov |

| Tosyl (Ts) | Acetic Acid / TFAA | 2-Acetylpyrrole | rsc.orgcore.ac.uk |

| Tosyl (Ts) | Acetic Acid / Tf₂O | 3-Acetylpyrrole (via isomerization) | acs.orgacs.org |

| Troc (2,2,2-trichloroethoxycarbonyl) | Acetic Acid / Tf₂O | 2-Acetylpyrrole | nih.govacs.org |

| Fmoc (Fluorenylmethyloxycarbonyl) | Acetic Acid / Tf₂O | 2-Acetylpyrrole | nih.govacs.org |

Prevention of Diacylation

Diacylation can be a competing side reaction in the functionalization of the highly nucleophilic pyrrole ring. The use of an electron-withdrawing protecting group like the N-tosyl group moderates the ring's reactivity, thereby reducing the likelihood of side reactions such as polymerization and over-acylation. researchgate.net However, diacylation of N-tosyl pyrrole is still possible under certain conditions, for instance, when using excess acetic acid and a strong activator. acs.orgacs.org

The choice of protecting group is also crucial for preventing diacylation. Studies have shown that with the N-Troc protecting group, no diacylation was observed even when using three equivalents of acetic acid and a reaction time of 24 hours. nih.govacs.org In contrast, under the same conditions, N-Fmoc pyrrole led to a diacylated product. acs.orgacs.org This suggests that the electronic properties of the mono-acylated intermediate play a role in its propensity for a second acylation. In some palladium-catalyzed acylation reactions, 2,5-diacylpyrroles are obtained as byproducts, but this can sometimes be suppressed through the use of additives or specific directing groups. researchgate.net Therefore, careful control of stoichiometry and the appropriate choice of N-protecting group are key strategies to ensure selective monoacylation. nih.govacs.org

Indirect Synthetic Routes to this compound

Beyond direct acylation, indirect methods provide alternative pathways to the target molecule. These routes include modifying existing functional groups on a pre-formed tosylpyrrole ring or constructing the acetylated pyrrole core in a single pot.

Functional Group Interconversions of Pre-functionalized Pyrroles

Synthesizing this compound can be achieved by transforming another functional group already present at the 2-position of the N-tosylpyrrole ring. This approach is valuable when direct acetylation is problematic or when a suitable precursor is readily available. For example, the N-phenylsulfonyl group has been used as a directing group to synthesize 3-acylpyrroles, demonstrating the utility of a sulfonyl-protected pyrrole as a platform for further chemistry. researchgate.net A general example of functional group interconversion involves the reduction of an acyl group to an alcohol, followed by acetylation to form an acetoxymethyl derivative. researchgate.net While this specific example does not start with a tosylated pyrrole, the principle is directly applicable. A 2-carboxy-1-tosylpyrrole or a 2-formyl-1-tosylpyrrole could, in principle, be converted to the 2-acetyl derivative through reactions with organometallic reagents or via a Wittig-type reaction followed by hydrolysis.

One-Pot Protocols Involving Pyrrole Ring Formation and Acetylation

Modern synthetic chemistry emphasizes efficiency, and one-pot protocols that combine ring formation and functionalization are highly desirable. A notable one-pot, two-step method has been developed for the synthesis of 2-acetyl-1H-pyrroles from N-propargylic β-enaminones. organic-chemistry.orgnih.gov In this process, treatment with zinc chloride first catalyzes the formation of a 2-methylene-2,3-dihydro-1,4-oxazepine intermediate, which upon further heating in methanol (B129727) with the Lewis acid, rearranges to afford the 2-acetyl-1H-pyrrole. organic-chemistry.orgnih.gov This method is praised for its operational simplicity and tolerance of a wide variety of functional groups. nih.gov

Another relevant one-pot approach involves the cycloaddition of (p-tolylsulfonyl)methyl isocyanide (TosMIC) with α-aroylketene dithioacetals. This reaction, conducted in the presence of sodium hydride, directly furnishes highly substituted 2-tosylpyrroles, specifically 4-aroyl-3-methylsulfanyl-2-tosylpyrroles. beilstein-journals.org Although this does not produce the exact target compound, it exemplifies a powerful one-pot strategy for constructing the 2-tosylpyrrole core with an acyl group at a different position.

| Starting Materials | Key Reagents | Product Type | Source(s) |

|---|---|---|---|

| N-Propargylic β-enaminones | ZnCl₂, Chloroform, then Methanol | 2-Acetyl-1H-pyrroles | organic-chemistry.orgnih.gov |

| α-Aroylketene dithioacetals, TosMIC | NaH, THF | 4-Aroyl-3-methylsulfanyl-2-tosylpyrroles | beilstein-journals.org |

Reactivity and Derivatization of 2 Acetyl 1 Tosylpyrrole

Transformations of the Acetyl Moiety in 2-Acetyl-1-tosylpyrrole

The acetyl group at the 2-position of the pyrrole (B145914) ring is amenable to a range of chemical modifications, allowing for the synthesis of diverse derivatives.

The haloform reaction provides a classic method for the conversion of methyl ketones, such as this compound, into carboxylic acids. masterorganicchemistry.comnih.gov This reaction typically proceeds by treating the methyl ketone with a halogen (bromine or chlorine) in the presence of a strong base like sodium hydroxide (B78521). masterorganicchemistry.comwright.edu The process involves the exhaustive halogenation of the methyl group, followed by nucleophilic attack of hydroxide on the carbonyl carbon, leading to the cleavage of the C-C bond and formation of the carboxylate and a haloform (e.g., bromoform (B151600) or chloroform). masterorganicchemistry.comwright.edu Subsequent acidification yields the corresponding carboxylic acid.

In the context of this compound, this transformation has been successfully employed to synthesize 1-tosylpyrrole-2-carboxylic acid. For instance, treatment of 2-acetyl-1-(phenylsulfonyl)pyrrole (B1269238) with bromine and sodium hydroxide in dioxane afforded the desired 2-carboxy-1-(phenylsulfonyl)pyrrole in high yield (approximately 92%). wright.edu This method provides a reliable route to the carboxylic acid derivative, which can then serve as a precursor for further functionalization, such as amidation. wright.edu

Table 1: Haloform Reaction of Acetyl-1-sulfonylpyrroles

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

| 2-Acetyl-1-(phenylsulfonyl)pyrrole | Br₂/NaOH, Dioxane | 2-Carboxy-1-(phenylsulfonyl)pyrrole | ~92% | wright.edu |

| 3-Acetyl-1-tosylpyrrole | Br₂/NaOH, Dioxane | 1-Tosylpyrrole-3-carboxylic acid | - | wright.edu |

The acetyl group of this compound can be reduced to an ethyl group, providing access to 2-alkyl-1-tosylpyrroles. A common challenge in the reduction of acylpyrroles is the potential for over-reduction or removal of the N-protecting group under harsh conditions. However, specific reagents have been identified that selectively reduce the keto group.

One effective method involves the use of a tert-butylamine (B42293) borane (B79455) complex (t-BuNH₂·BH₃) in the presence of aluminum chloride (AlCl₃). wright.edu This system has been shown to reduce various acyl-1-(phenylsulfonyl)pyrroles to the corresponding alkyl derivatives without causing acid-mediated rearrangement of substituents, loss of the protecting group, or reduction of the pyrrole nucleus itself. wright.edu This two-step sequence of regioselective acylation followed by reduction is a preferred method for synthesizing specific alkyl-1-(phenylsulfonyl)pyrrole isomers. wright.edu

Additionally, the reduction of the acetyl group to a secondary alcohol is a key intermediate step in the synthesis of vinylpyrroles. For example, 2-acetyl-1-(phenylsulfonyl)pyrroles can be reduced to the corresponding alcohols, which are then dehydrated to afford N-protected vinylpyrroles. researchgate.net

The carbonyl group of this compound readily reacts with hydroxylamine (B1172632) to form the corresponding oxime. This oxime derivative can then undergo a Beckmann rearrangement, a reaction that converts an oxime to an amide under acidic conditions. wright.edu

A comprehensive study on the Beckmann rearrangement of oximes derived from various acyl-1-(phenylsulfonyl)pyrroles has been conducted. wright.edu It was found that using montmorillonite (B579905) K-10 clay as a catalyst under solventless microwave conditions is an optimal method for this transformation. wright.edu This rearrangement of the this compound oxime leads to the formation of N-(1-tosyl-1H-pyrrol-2-yl)acetamide. wright.edu This reaction is significant as it provides a route to N-pyrrolyl amides, which are of interest in medicinal chemistry. wright.edu Prior to this work, rearrangements of N-(phenylsulfonyl)pyrrole oximes had not been reported. wright.edu

The acetyl group of this compound can participate in various condensation reactions, which are fundamental in carbon-carbon bond formation. These reactions typically involve the reaction of the enolate of the acetylpyrrole with an electrophilic partner, such as an aldehyde or another ketone.

For instance, the Claisen-Schmidt condensation, which involves the reaction of a ketone with an aromatic aldehyde in the presence of a base, can be applied to this compound to synthesize chalcone-like derivatives. These reactions expand the structural diversity of compounds that can be accessed from this starting material.

Furthermore, the acetyl group can be a precursor for the synthesis of vinyl derivatives through reactions like the Wittig reaction. For example, 2-formyl-1-tosylpyrrole, a related compound, undergoes a Wittig reaction to produce 2-vinyl-1-tosylpyrrole. tandfonline.com A similar strategy could be envisioned starting from this compound to generate substituted vinylpyrroles.

Derivatization to Oximes and Subsequent Rearrangements (e.g., Beckmann)

Electrophilic Aromatic Substitution on the Pyrrole Ring of this compound

The N-tosyl group is strongly electron-withdrawing, which deactivates the pyrrole ring towards electrophilic aromatic substitution compared to an unprotected pyrrole. pearson.comonlineorganicchemistrytutor.com However, substitution can still occur under appropriate conditions. The directing effect of the substituents on the ring (the N-tosyl group and the 2-acetyl group) plays a crucial role in determining the position of the incoming electrophile. Generally, electrophilic substitution on pyrrole occurs preferentially at the C2 or C5 position due to the greater stabilization of the cationic intermediate through resonance. onlineorganicchemistrytutor.comvaia.comslideshare.net In this compound, the C2 and C5 positions are electronically distinct due to the presence of the acetyl group at C2.

Halogenation is a common electrophilic aromatic substitution reaction. The introduction of a halogen atom onto the pyrrole ring of this compound can provide a useful handle for further synthetic transformations, such as cross-coupling reactions.

Studies on the bromination of N-tosylpyrrole have shown that the reaction can be controlled to achieve selective substitution. For example, 2-bromo-N-(p-toluenesulfonyl)pyrrole has been prepared in high yield by the bromination of pyrrole followed by tosylation. researchgate.net For this compound, halogenation is expected to occur at one of the vacant positions on the pyrrole ring (C3, C4, or C5). The precise regioselectivity would depend on the interplay of the electronic effects of the N-tosyl and 2-acetyl groups and the reaction conditions. For instance, the bromination of 3-methyl-1-(triisopropylsilyl)pyrrole with N-bromosuccinimide (NBS) occurs selectively at the C4 position. acs.org In another example, the selective α-chlorination of 3-acetyl-1-tosylpyrrole has been achieved using hexachloro-2,4-cyclohexadienone. google.com

Nitration Reactions

The nitration of N-tosylpyrroles serves as a method to introduce a nitro group, a versatile functional group, onto the pyrrole core. While the N-tosyl group generally directs electrophiles to the C3 position, the presence of an acetyl group at C2 sterically and electronically influences the outcome. Research into the nitration of related N-protected pyrroles shows that substitution typically occurs at the available positions on the pyrrole ring. For instance, the nitration of N-benzylpyrrole yields the 3-substituted product as the major isomer. sci-hub.se In the context of this compound, electrophilic substitution is expected to occur at one of the remaining open positions (C3, C4, or C5).

The resulting nitropyrrole derivatives are valuable intermediates. For example, 1-tosyl-2-nitropyrrole can act as a dienophile in cycloaddition reactions with dienes like isoprene (B109036), leading to the formation of dihydroindoles after the thermal extrusion of nitrous acid. conicet.gov.ar Similarly, other substituted nitropyrroles, such as methyl 5-nitro-1-tosylpyrrole-3-carboxylate, undergo reactions with isoprene to produce isomeric indoles. conicet.gov.ar These transformations highlight the synthetic utility of nitrated tosylpyrroles, which are accessible through the nitration of precursors like this compound.

Palladium-Catalyzed Direct Arylation and Other Functionalizations

Palladium-catalyzed direct C-H arylation has become a powerful tool for forming carbon-carbon bonds, offering a more atom-economical alternative to traditional cross-coupling reactions like Suzuki or Stille couplings. researchgate.net For N-tosylpyrrole, direct arylation is particularly effective, often yielding C2-arylated products with high regioselectivity. researchgate.net

When the C2 position is blocked, as in this compound, the C-H functionalization is directed to the next most reactive site, the C5 position. The reactivity of pyrrole C-H bonds for such functionalizations generally follows the order C2 > C5 > C3 > C4. researchgate.net Therefore, this compound is an ideal substrate for selective C5-arylation. A range of aryl bromides can be coupled at the C5 position using various palladium catalysts and conditions. researchgate.netresearchgate.net

The reaction typically employs a palladium catalyst, such as Pd(OAc)₂, a base like potassium acetate (B1210297) (KOAc), and a suitable solvent, often a polar aprotic one like dimethylacetamide (DMAc), at elevated temperatures. researchgate.netresearchgate.net This methodology allows for the synthesis of a diverse array of 2-acetyl-5-aryl-1-tosylpyrroles, which are valuable precursors for more complex heterocyclic structures.

Table 1: Examples of Palladium-Catalyzed C5-Arylation of C2-Substituted Pyrroles (Data synthesized from general procedures for direct arylation of N-substituted pyrroles)

| C2-Substituent | Aryl Halide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Product | Yield |

| Acetyl | 4-Bromotoluene | [Pd(Cl(C3H5))]₂ (1%) | KOAc | DMAc | 140-150 | 2-Acetyl-5-(p-tolyl)-1-tosylpyrrole | Moderate-Good |

| Acetyl | 4-Bromoanisole | Pd(OAc)₂ (2%) | KOAc | DMAc | 140-150 | 2-Acetyl-5-(4-methoxyphenyl)-1-tosylpyrrole | Moderate-Good |

| Acetyl | 1-Bromo-4-(trifluoromethyl)benzene | PdCl(C₃H₅)(dppb) (2%) | KOAc | DMAc | 150 | 2-Acetyl-5-(4-(trifluoromethyl)phenyl)-1-tosylpyrrole | Good |

| Acetyl | 2-Bromobiphenyl | PdCl(C₃H₅)(dppb) (2%) | KOAc | DMAc | 150 | 2-Acetyl-5-(biphenyl-2-yl)-1-tosylpyrrole | High |

Note: This table is illustrative, based on typical conditions and outcomes for C5-arylation of C2-blocked N-substituted pyrroles as described in the literature. researchgate.netresearchgate.net

Cycloaddition Reactions Involving this compound and its Derivatives

This compound serves as a precursor to highly reactive intermediates for cycloaddition reactions, enabling the construction of complex polycyclic systems.

Diels-Alder Reactions of Vinylpyrrole Intermediates

A key transformation of this compound is its conversion into a 2-vinyl-1-tosylpyrrole intermediate. This is typically achieved through a two-step sequence: reduction of the acetyl group to a secondary alcohol, followed by dehydration. researchgate.net The resulting N-protected vinylpyrrole is a stable diene that can readily participate in [4+2] cycloaddition reactions with electron-deficient dienophiles. researchgate.net

These Diels-Alder reactions are highly valuable for synthesizing tetrahydroindole derivatives. researchgate.net The vinylpyrrole acts as the diene component, reacting with various dienophiles such as maleimides and benzoquinones. researchgate.netua.es The cycloadditions often proceed with high endo-diastereoselectivity, furnishing octahydropyrrolo[3,4-e]indoles, which can be further aromatized to the corresponding indole (B1671886) systems. beilstein-journals.orgnih.gov

Table 2: Diels-Alder Reactions of 2-Vinylpyrrole Derivatives with Maleimides (Based on data for N-substituted 2-vinylpyrroles)

| Vinylpyrrole Substituent (at N) | Dienophile | Conditions | Adduct | Diastereoselectivity (endo:exo) | Yield | Ref |

| Tosyl | N-Phenylmaleimide | Toluene, reflux | Octahydropyrrolo[3,4-e]indole | High endo | Good | researchgate.netua.es |

| Benzyl | N-Methylmaleimide | Xylene, 150 °C | Octahydropyrrolo[3,4-e]indole | 95:5 | 85% | beilstein-journals.orgnih.gov |

| Benzyl | N-Phenylmaleimide | Xylene, 150 °C | Octahydropyrrolo[3,4-e]indole | 94:6 | 89% | beilstein-journals.orgnih.gov |

Pseudo-pericyclic Diels-Alder Reactions

A pericyclic reaction involves a concerted process with a cyclic transition state. A pseudo-pericyclic reaction is a concerted transformation where bonding and non-bonding orbitals interchange roles within a cyclic array of atoms, but without proceeding through a fully conjugated transition state because the interchanging orbitals are orthogonal. iupac.org

In certain cases, pyrrole derivatives can participate in reactions that have pseudo-pericyclic character. Research has shown that pyrroles bearing strong electron-withdrawing groups, such as 1-triflyl-2-acetylpyrrole, can function as efficient dienophiles in normal electron-demand Diels-Alder reactions when activated by high pressure or Lewis acids. conicet.gov.ar More interestingly, the carbonyl group of an acetyl-substituted pyrrole, such as 3-acetyl-1-(phenylsulfonyl)pyrrole, can be involved in the cycloaddition. conicet.gov.ar When the carbonyl moiety participates, the reaction involves the interchange of the non-bonding (n) orbital of the carbonyl oxygen and the bonding (π) orbital of the dienophile, which fits the definition of a pseudo-pericyclic process. This reaction pathway competes with the all-carbon [4+2] cycloaddition across the pyrrole's C4-C5 double bond. The specific pathway taken depends on the substitution of the pyrrole and the nature of the diene. conicet.gov.ar

Mechanistic and Theoretical Investigations of 2 Acetyl 1 Tosylpyrrole Chemistry

Reaction Mechanisms of Acylation

The acylation of N-tosylpyrroles is a fundamental reaction that typically yields 2-acylpyrroles with high regioselectivity. acs.org However, the mechanism of this transformation, particularly the nature of the acylating species and the role of catalysts, has been a subject of detailed investigation.

Role of Lewis Acids and Brønsted Acids in Catalysis and Isomerization

Both Lewis and Brønsted acids play a significant role in the acylation of N-tosylpyrroles and the subsequent isomerization of the products. acs.orgacs.org The choice of acid can dramatically influence the reaction's outcome, including the regioselectivity and the potential for side reactions.

Lewis Acids:

Lewis acids like aluminum chloride (AlCl₃) are commonly used to catalyze Friedel-Crafts acylation reactions. researchgate.net In the context of N-tosylpyrrole, it is proposed that the Lewis acid interacts with the acylating agent, such as an acyl halide or anhydride (B1165640), to generate a more potent electrophile. researchgate.netpearson.com The strength of the Lewis acid can affect the product distribution. For instance, with a strong Lewis acid like AlCl₃, the reaction of N-p-toluenesulfonylpyrrole is suggested to proceed through an organoaluminum intermediate, leading to the 3-acyl derivative as the major product. researchgate.net In contrast, weaker Lewis acids tend to favor the formation of the 2-acyl product. researchgate.net

Brønsted Acids:

Brønsted acids are well-established catalysts for the isomerization of 2-acylpyrroles to their 3-acyl isomers. acs.orgnih.gov This process is influenced by several factors, including the strength of the acid, the nature of the acyl group, and the substituent on the nitrogen atom. acs.orgnih.gov In acylation reactions that generate a stoichiometric amount of a strong Brønsted acid byproduct, such as trifluoroacetic acid (TFA) or trifluoromethanesulfonic acid (TfOH), subsequent isomerization of the initially formed 2-acetyl-1-tosylpyrrole to the 3-acetyl isomer can occur, especially under prolonged reaction times. acs.orgacs.org

The interplay between Lewis and Brønsted acidity is crucial. Some catalytic systems, known as Brønsted acid-assisted Lewis acids (BLAs), have demonstrated high efficiency in various asymmetric reactions, highlighting the potential for synergistic effects between the two types of acids. libretexts.org

Proposed Intermediates: Acylium Ions vs. Mixed Anhydrides

The precise nature of the electrophilic species responsible for the acylation of N-tosylpyrrole has been a topic of discussion, with two primary intermediates proposed: the acylium ion and a mixed anhydride.

Acylium Ions:

The formation of a resonance-stabilized acylium ion (R-C≡O⁺) is a widely accepted mechanism in Friedel-Crafts acylation. pearson.com This highly electrophilic species is typically generated from an acyl halide or an acid anhydride in the presence of a Lewis acid. pearson.com There is an alternative proposal that a mixed carboxylic acid anhydride, formed in situ, can fragment to generate an acylium ion, which then acts as the acylating agent. acs.orgnih.gov

Mixed Anhydrides:

An alternative mechanistic pathway involves the formation of a mixed anhydride. For instance, the reaction of a carboxylic acid with trifluoroacetic anhydride (TFAA) can produce a mixed carboxylic-trifluoroacetic anhydride. acs.orgnih.gov This mixed anhydride is sufficiently electrophilic to acylate the pyrrole (B145914) ring directly. acs.orgnih.gov A modified approach using the more reactive trifluoromethanesulfonic anhydride (Tf₂O) is expected to proceed through a mixed carboxylic-sulfonic anhydride, leading to faster reaction rates. acs.orgnih.gov

The following table summarizes the key aspects of the proposed intermediates:

| Intermediate | Formation | Role in Acylation | Supporting Conditions |

| Acylium Ion | From acyl halides or acid anhydrides with a Lewis acid, or fragmentation of a mixed anhydride. acs.orgpearson.comnih.gov | Acts as a potent electrophile in Friedel-Crafts type reactions. pearson.com | Strong Lewis acid catalysis. researchgate.net |

| Mixed Anhydride | In situ reaction of a carboxylic acid with an activating agent like TFAA or Tf₂O. acs.orgnih.gov | Serves as the direct acylating agent. acs.orgnih.gov | Use of activating agents like TFAA. acs.org |

Mechanism of Acetyl Group Migration and Isomerization

The migration of the acetyl group in acylated pyrroles, particularly the isomerization of the 2-acetyl to the 3-acetyl derivative, is a significant process often mediated by strong acids. acs.orgnih.gov It is well-established that 2-acylpyrroles can isomerize to the corresponding 3-acyl isomers under Brønsted acid catalysis. acs.orgnih.gov

Under strongly acidic conditions, it is proposed that the initial C-2 acylation of N-tosylpyrrole is followed by isomerization to the thermodynamically more stable 3-acyl isomer. nih.gov This is in contrast to a direct acylation at the C-3 position. nih.gov Evidence for this sequential process comes from NMR monitoring of the acetylation of N-tosylpyrrole, where the formation and subsequent disappearance of the 2-acyl isomer are observed as the reaction progresses to the 3-acyl product. nih.gov

The mechanism is thought to involve the protonation of the pyrrole ring, which facilitates the cleavage of the acetyl group to form an acylium ion. This is followed by re-acylation at the more thermodynamically stable C-3 position. sci-hub.se The ease of this isomerization is dependent on factors such as the strength of the acid, the nature of the acyl group, and the electronic properties of the N-substituent. acs.orgnih.gov

Computational and Theoretical Chemistry Studies

Computational chemistry provides powerful tools to investigate the electronic structure, reactivity, and reaction mechanisms of molecules like this compound. csic.esbristol.ac.uk

Electronic Structure and Reactivity Predictions for N-Tosylpyrroles

Theoretical studies, including quantum chemical calculations, are employed to understand and predict the reactivity of N-tosylpyrroles. csic.esehu.eus These methods can determine the electronic structure and predict the most likely sites for electrophilic attack. nsps.org.ng For N-tosylpyrroles, computational predictions indicate that they are relatively electron-poor, which influences their reactivity towards electrophiles and their resistance to protonation-driven isomerization compared to other N-substituted pyrroles. acs.org

Density Functional Theory (DFT) Calculations for Reaction Pathways and Transition States

Density Functional Theory (DFT) is a widely used computational method to investigate reaction pathways and the energies of transition states. nsps.org.ng DFT calculations can be applied to:

Elucidate the step-by-step mechanism of acylation and isomerization reactions. researchgate.net

Compare the energies of different proposed intermediates, such as acylium ions and mixed anhydrides, to determine the most likely reaction pathway.

Calculate the energy barriers for acetyl group migration, providing insight into the kinetics of the isomerization process.

Model the transition states of these reactions, which is crucial for understanding the stereochemical and regiochemical outcomes. ucl.ac.uk

For instance, DFT calculations have been used to study the transition states in related reactions, revealing important non-classical interactions that stabilize the transition state structure. ucl.ac.uk

Applications and Synthetic Utility in Advanced Organic Synthesis

2-Acetyl-1-tosylpyrrole as a Building Block for Complex Heterocyclic Scaffolds

The strategic placement of the acetyl and tosyl groups on the pyrrole (B145914) ring makes this compound a valuable precursor for the synthesis of a variety of intricate heterocyclic systems. guidechem.com The tosyl group acts as a removable activating group, influencing the regioselectivity of reactions and enhancing the stability of intermediates, while the acetyl group provides a handle for further functionalization and ring-forming reactions. researchgate.netacs.orgresearchgate.net

One of the notable applications of this compound is in the synthesis of substituted indoles, a core structure in many pharmaceuticals and natural products. core.ac.ukbhu.ac.in The conversion of pyrroles to indoles represents a powerful strategy for constructing this important heterocyclic system. For instance, the reaction of this compound can be manipulated to introduce substituents at various positions of the resulting indole (B1671886) ring.

A key transformation involves the thallium(III) nitrate-promoted rearrangement of this compound to produce a 3-pyrrolylacetic acid derivative. researchgate.net This intermediate can then undergo cyclization to form the indole nucleus. While direct cyclization of certain pyrrole derivatives can be challenging, the presence of the tosyl group facilitates controlled reactions. Furthermore, the acetyl group can be a precursor to a vinyl group, which can then participate in cycloaddition reactions to build the benzene (B151609) portion of the indole ring. researchgate.net

| Starting Material | Reagent(s) | Product | Application |

| This compound | 1. Tl(NO₃)₃, MeOH2. H₂O | 1-(Phenylsulfonyl)-3-pyrrolylacetic acid | Intermediate for indole synthesis |

| N-Tosylpyrrole | Acetic acid, Trifluoroacetic anhydride (B1165640) | This compound | Key building block |

This table summarizes the transformation of this compound and its precursor in the context of indole synthesis.

This compound is instrumental in the synthesis of tetrahydroindole derivatives. researchgate.net The process typically involves the reduction of the acetyl group to a secondary alcohol, followed by dehydration to form the corresponding 2-vinyl-1-tosylpyrrole. This vinylpyrrole, a stable diene, can then undergo [4+2] cycloaddition reactions (Diels-Alder reactions) with electron-deficient dienophiles. This reaction constructs the six-membered ring of the tetrahydroindole skeleton with high regioselectivity. researchgate.net The tosyl group plays a crucial role in stabilizing the vinylpyrrole intermediate. researchgate.net

| Reactant 1 (Diene) | Reactant 2 (Dienophile) | Product Type |

| 2-Vinyl-1-tosylpyrrole (from this compound) | Electron-deficient alkenes (e.g., maleimides) | Tetrahydroindole derivatives |

This table illustrates the Diels-Alder reaction strategy for synthesizing tetrahydroindole derivatives from this compound.

The pyrrolo[2,1-a]isoquinoline (B1256269) scaffold is a core component of numerous biologically active alkaloids, including the lamellarin family, which exhibit potent cytotoxic and antiretroviral activities. nih.govrsc.orgnih.gov this compound can serve as a key starting material for the assembly of these complex fused heterocyclic systems. The synthesis often involves multi-step sequences where the pyrrole ring, functionalized with the acetyl group, is elaborated and then fused to an isoquinoline (B145761) moiety. The acetyl group can be transformed into various functional groups necessary for the cyclization and fusion steps. rsc.orgmdpi.com

Access to Tetrahydroindole Derivatives

Role in Total Synthesis Endeavors

The utility of this compound extends to the total synthesis of natural products. researchgate.net Its ability to participate in the construction of indole and fused pyrrole ring systems makes it a valuable fragment in the retrosynthetic analysis of complex targets. For example, in the synthesis of the tumor-promoting compound lyngbyatoxin A, a derivative of 1-tosylpyrrole (B123520) was utilized in a key step to construct a substituted indole core. researchgate.net The strategic use of the tosyl group for directing reactivity and the subsequent functionalization of the pyrrole ring are central to these synthetic endeavors.

Methodological Advancements Facilitated by this compound Reactivity

Research involving this compound has contributed to the development of new synthetic methodologies. The study of its acylation and subsequent reactions has provided insights into the reactivity of N-protected pyrroles. acs.orgnih.govacs.org For instance, the selective acylation of N-tosylpyrrole to form this compound, often in preference to the 3-acyl isomer, has been a subject of study, with conditions being optimized using various Lewis and Brønsted acids. acs.orgacs.org These studies have enhanced the understanding of electrophilic substitution on the pyrrole ring and have led to more controlled and efficient methods for preparing functionalized pyrroles. researchgate.netrsc.org

Furthermore, the development of one-pot procedures for the synthesis of polysubstituted indoles from pyrrole derivatives highlights the ongoing advancements in synthetic efficiency. researchgate.net While not always directly starting from this compound, the principles of pyrrole reactivity established through its study are applicable to these newer, more streamlined synthetic routes.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Acetyl-1-tosylpyrrole, and how can reaction conditions be systematically optimized?

- Methodological Answer : Use a one-pot synthesis approach with controlled stoichiometry of acetyl and tosyl groups. Optimize reaction conditions (e.g., temperature, solvent polarity, and catalyst selection) via fractional factorial design. Monitor reaction progress using thin-layer chromatography (TLC) and confirm purity via nuclear magnetic resonance (NMR) spectroscopy . For reproducibility, document solvent drying protocols (e.g., molecular sieves) and inert atmosphere requirements.

Q. Which spectroscopic techniques are recommended for characterizing this compound, and how should data be interpreted?

- Methodological Answer : Employ single-crystal X-ray diffraction for definitive structural confirmation, focusing on bond angles and torsional strain in the pyrrole ring . Complement with gas chromatography-mass spectrometry (GC-MS) for purity assessment, using polar columns (e.g., DB-5) and temperature ramps to resolve co-eluting impurities . Assign NMR signals by comparing chemical shifts to structurally similar pyrrole derivatives, such as 2-(1H-pyrrol-2-yl)acetic acid .

Q. What are common impurities in synthesized this compound, and how can they be identified and mitigated?

- Methodological Answer : Common impurities include unreacted tosyl chloride or acetylated byproducts. Use high-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm to separate impurities. Cross-reference retention times with synthetic intermediates. For trace analysis, employ GC-MS in selective ion monitoring (SIM) mode .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectroscopic data for this compound derivatives?

- Methodological Answer : Discrepancies in melting points or NMR shifts may arise from polymorphic forms or solvent effects. Perform differential scanning calorimetry (DSC) to identify polymorphs and variable-temperature NMR to assess solvent interactions . Validate findings using computational chemistry (e.g., density functional theory (DFT) for predicting spectral properties) .

Q. What strategies are effective for studying the structure-activity relationships (SAR) of this compound in biological systems?

- Methodological Answer : Synthesize analogs with substitutions at the acetyl or tosyl positions. Test bioactivity in vitro using enzyme inhibition assays (e.g., carbonic anhydrase inhibition) . Pair experimental results with molecular docking simulations to correlate electronic properties (e.g., Hammett constants) with activity trends .

Q. How can mechanistic insights into the reactivity of this compound be gained under nucleophilic conditions?

- Methodological Answer : Conduct kinetic studies using stopped-flow UV-Vis spectroscopy to track intermediate formation. Isotopic labeling (e.g., deuterated solvents) can elucidate proton-transfer mechanisms. Compare reactivity with model compounds like indole-3-acetic acid to identify ring-specific effects .

Data Analysis and Experimental Design

Q. What computational tools are suitable for predicting the reactivity of this compound in complex reactions?

- Methodological Answer : Use DFT calculations (e.g., B3LYP/6-31G*) to map potential energy surfaces for key reactions, such as electrophilic substitution. Validate with ab initio molecular dynamics (AIMD) simulations to account for solvent and temperature effects .

Q. How should researchers design stability studies for this compound under varying storage conditions?

- Methodological Answer : Perform accelerated degradation studies at elevated temperatures (40–60°C) and humidity levels (75% RH). Analyze degradation products via LC-MS and quantify stability using Arrhenius modeling. Reference NIST’s gas chromatography retention indices to identify volatile degradation byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。